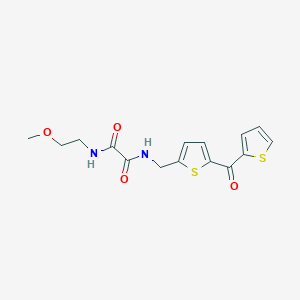

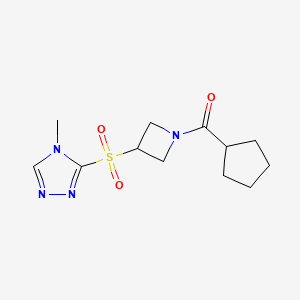

![molecular formula C10H13ClN2O B2469465 3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride CAS No. 2567495-52-5](/img/structure/B2469465.png)

3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is a chemical compound with the CAS Number: 2567495-52-5 . It has a molecular weight of 212.68 . The compound is typically stored at 4 degrees Celsius and comes in a powder form . The IUPAC name for this compound is 3-(2-(methylamino)ethoxy)benzonitrile hydrochloride .

Molecular Structure Analysis

The InChI code for “3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is 1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is a powder that is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been a subject of study for the synthesis of various organic compounds. For instance, it has been used in the synthesis of benzofuro[3,2-b]quinolines, benzothieno[3,2-b]quinolines, and indolo[3,2-b]quinolines. These are created through treatment with phenacylbromides under alkaline conditions, leading to nucleophilic cyclization and the formation of tetracyclic quinolinones. This process represents a new method for preparing quindoline and its analogs (Rádl, Konvička, & Váchal, 2000).

Antimicrobial Activity

- Some derivatives of the compound have been synthesized and shown moderate to significant antimicrobial properties. These derivatives have been effective against a range of antibiotic-susceptible standards and clinically isolated strains of Gram-positive and Gram-negative bacteria, yeasts, and fungal pathogens (Ostrowska et al., 2013).

Biotransformation

- Biotransformation of similar compounds (cyanomethyl benzonitrile compounds) has been studied using the soil bacterium Rhodococcus rhodochrous LL100-21. This bacterium, when grown on specific nitrile compounds, induced the formation of nitrile hydrolyzing enzymes. This process results in hydrolysis of the aromatic nitrile to produce various acids, showing the potential for environmental bioremediation applications (Dadd et al., 2001).

Catalysis in Aqueous Solutions

- The compound's derivatives have been studied for their catalytic activity in aqueous solutions. For example, a study involving molybdocene explored the hydration of nitriles to amides in water, revealing potential applications in green chemistry and catalysis (Breno, Pluth, & Tyler, 2003).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Eigenschaften

IUPAC Name |

3-[2-(methylamino)ethoxy]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWZOQFBSAKMPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC(=C1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

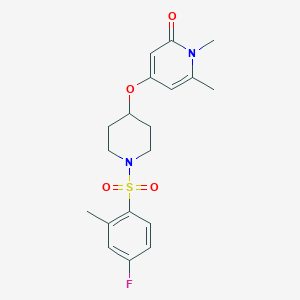

![3-ethyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469382.png)

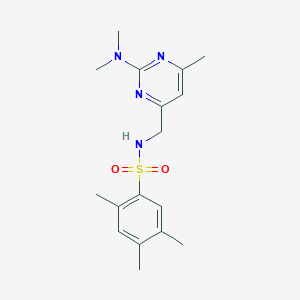

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2469383.png)

![6-methyl-2-[3-(2-methylphenoxy)propylsulfanyl]-1H-benzimidazole](/img/structure/B2469384.png)

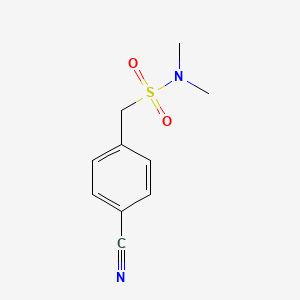

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469387.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469390.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B2469394.png)

![1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2469395.png)